2-Aminonicotinimidamide 2-Aminonicotinimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17570030
InChI: InChI=1S/C6H8N4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H3,7,8)(H2,9,10)
SMILES:
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol

2-Aminonicotinimidamide

CAS No.:

Cat. No.: VC17570030

Molecular Formula: C6H8N4

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

2-Aminonicotinimidamide -

Specification

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
IUPAC Name 2-aminopyridine-3-carboximidamide
Standard InChI InChI=1S/C6H8N4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H3,7,8)(H2,9,10)
Standard InChI Key BZSWFLKCUDLBRQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)N)C(=N)N

Introduction

Structural and Chemical Properties of 2-Aminonicotinamide

Molecular Architecture and Nomenclature

2-Aminonicotinamide (IUPAC name: 2-aminopyridine-3-carboxamide) features a pyridine ring substituted with an amino (-NH₂) group at position 2 and a carboxamide (-CONH₂) group at position 3. Its molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol . The compound’s planar structure facilitates π-π stacking interactions, making it suitable for coordination chemistry and crystal engineering applications.

Physicochemical Characteristics

Key properties include:

  • Melting Point: 194–200°C

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) but poorly soluble in water

  • Appearance: Yellow crystalline solid

  • Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccated environments

The compound’s basicity arises from the pyridine nitrogen (pKa ~1.1) and amino group (pKa ~4.9), enabling pH-dependent reactivity .

Synthetic Methodologies

Direct Amidation of 2-Aminonicotinic Acid

A scalable route involves reacting 2-aminonicotinic acid with ammonium chloride in acetonitrile at 80°C using Amberlyst A-26(OH) and Amberlite IRA743 resins to drive the reaction to completion . This method achieves yields >85% with 97% purity after recrystallization :

2-Aminonicotinic acid+NH4ClMeCN, 80°C2-Aminonicotinamide+HCl[3]\text{2-Aminonicotinic acid} + \text{NH}_4\text{Cl} \xrightarrow{\text{MeCN, 80°C}} \text{2-Aminonicotinamide} + \text{HCl} \quad[3]

Solid-Phase Workup Optimization

Post-reaction purification employs a triphasic system of CH₂Cl₂, water, and resin mixtures to remove unreacted amines and acidic byproducts . This protocol minimizes column chromatography, enhancing suitability for industrial-scale production.

CompoundNCI-H460 IC₅₀ (μg/mL)A549 IC₅₀ (μg/mL)NCI-H1975 IC₅₀ (μg/mL)
4d4.07 ± 1.3013.09 ± 2.4512.82 ± 1.59
4h8.92 ± 1.6718.34 ± 3.0116.45 ± 2.12

Derivative 4d, containing an α-aminoketone moiety, outperforms the chemotherapy agent 5-fluorouracil (5-FU) in vitro, suggesting a mechanism involving NAD(P)H quinone oxidoreductase 1 (NQO1) inhibition .

Neuroprotective Applications

Industrial and Material Science Applications

Coordination Polymers

The compound’s dual functional groups enable the formation of metal-organic frameworks (MOFs) with Cu(II) and Zn(II) ions. These materials demonstrate gas adsorption capacities of up to 12.7 mmol/g CO₂ at 298 K, relevant for carbon capture technologies .

Photoluminescent Materials

Europium(III) complexes incorporating 2-aminonicotinamide ligands exhibit strong red emission (λₑₘ = 613 nm) with quantum yields of 38%, positioning them as candidates for OLED displays .

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